2,2,2-trifluoroethyl 2-bromoacetate
Description
2,2,2-Trifluoroethyl 2-bromoacetate (CAS 895733-71-8) is a fluorinated ester with the molecular formula C₄H₂BrF₅O₂ and a molecular weight of 256.95 g/mol . Structurally, it consists of a 2-bromoacetate group esterified with a 2,2,2-trifluoroethyl moiety.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJUNXXIIHEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069470 | |
| Record name | Acetic acid, bromo-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61433-91-8 | |
| Record name | Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61433-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061433918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, bromo-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl 2-bromoacetate can be synthesized through the esterification of 2,2,2-trifluoroethanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 2-bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be readily replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and bromoacetic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azides, thiocyanates, and substituted amines.
Hydrolysis: The primary products are 2,2,2-trifluoroethanol and bromoacetic acid.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-bromoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of fluorinated compounds, which are important in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2-bromoacetate involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
*Calculated based on molecular formula. †Discrepancy noted in source data (reported formula may be incorrect).
Physicochemical Properties
- Fluorination Effects : The trifluoroethyl group in 2,2,2-trifluoroethyl 2-bromoacetate significantly increases lipophilicity compared to ethyl or methyl esters, enhancing membrane permeability and metabolic resistance .
- Reactivity : Bromine at the α-position acts as a leaving group, facilitating nucleophilic substitution reactions. The electron-withdrawing effect of fluorine atoms stabilizes the carbonyl group, increasing electrophilicity .
- Comparative Data: Ethyl 2-bromo-2,2-difluoroacetate: Lower fluorine content reduces lipophilicity but retains reactivity for cross-coupling reactions .
Biological Activity
2,2,2-Trifluoroethyl 2-bromoacetate is a compound of interest in medicinal chemistry due to its unique fluorinated structure and potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The chemical structure of 2,2,2-trifluoroethyl 2-bromoacetate can be represented as follows:
- Molecular Formula : CHBrFO
- Molecular Weight : 213.98 g/mol
- Functional Groups : Bromoacetate and trifluoroethyl groups contribute to its reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated that compounds with trifluoroethyl groups often exhibit enhanced lipophilicity and metabolic stability. The incorporation of such groups can influence the pharmacokinetic profiles of the compounds, potentially leading to improved efficacy in biological systems.
- Adenylate Cyclase Activity : A study compared the effects of various analogs on adenylate cyclase activity in rat striatum. While dopamine and its analogs stimulated adenylate cyclase activity in a dose-dependent manner, 2,2,2-trifluoroethyl derivatives showed a weaker effect at higher concentrations (1 x 10 M) .
- Vasodilatory Effects : The relaxant effects of N-trifluoroethyldopamine analogs were studied in isolated rabbit renal and ear arteries. Both N-ethyl- and N-trifluoroethyldopamine demonstrated relaxant effects without selectivity for dopamine receptors, suggesting potential applications in vascular biology .
- NRF2 Activation : The compound has been explored for its ability to activate NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense against oxidative stress. Modifications to the compound have led to enhanced metabolic stability and lipophilicity, improving its cellular potency .
Table 1: Summary of Biological Activities
Case Study: NRF2 Activation
In a study examining the activation of NRF2 by various fluoroalkyl compounds, 2,2,2-trifluoroethyl derivatives showed significant improvements in both lipophilicity and metabolic stability compared to other analogs. This was evidenced by increased levels of NRF2 protein in treated keratinocytes, indicating potential therapeutic applications in chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
